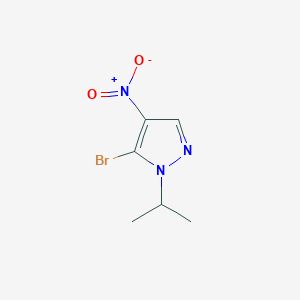

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of bromine, isopropyl, and nitro groups in its structure makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dibromo-1-isopropylpyrazole with nitric acid to introduce the nitro group at the 4-position . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, often using reagents like potassium permanganate.

Scientific Research Applications

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole include other substituted pyrazoles, such as:

4-Bromo-1H-pyrazole: Lacks the isopropyl and nitro groups, making it less versatile in certain synthetic applications.

1-Isopropyl-4-nitro-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

5-Bromo-1-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Biological Activity

5-Bromo-1-isopropyl-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

This compound has the following chemical structure:

- Molecular Formula: C7H9BrN3O2

- Molecular Weight: 232.07 g/mol

- IUPAC Name: this compound

The compound can be synthesized through various methods, typically involving the bromination of 1-isopropyl-4-nitro-1H-pyrazole. The synthesis pathways often focus on optimizing yield and purity while minimizing by-products.

2.1 Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines and exhibit cytotoxic effects.

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

2.2 Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. For instance, compounds similar to this compound have shown significant inhibition of COX-2 activity, a key enzyme in the inflammatory process.

| Compound | IC50 (µmol) | Standard |

|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib |

| Compound 6 | 0.04 ± 0.02 | Celecoxib |

These results indicate that the compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme Inhibition: The nitro group may play a role in inhibiting specific enzymes related to cancer proliferation and inflammation.

- Cell Cycle Arrest: Similar pyrazole derivatives have been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.

4. Case Studies

Recent case studies illustrate the compound's potential:

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of pyrazoles, including our compound of interest, exhibited varying levels of cytotoxicity, with some compounds showing IC50 values as low as 0.28 µM against lung cancer cells . This highlights the need for further exploration into structure-activity relationships (SAR) to optimize efficacy.

Case Study: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce inflammation markers, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-isopropyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?

A multi-step synthesis is typical, starting with nitration of 1-isopropyl-1H-pyrazole followed by bromination at the 5-position. Critical parameters include:

- Nitration : Use fuming HNO₃/H₂SO₄ at 0–5°C to minimize decomposition of the nitro group .

- Bromination : Electrophilic bromination with Br₂ in acetic acid or NBS (N-bromosuccinimide) under controlled temperatures (20–30°C) to avoid over-bromination .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Key signals include the isopropyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH) and nitro group deshielding effects on adjacent carbons (δ 140–150 ppm) .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~650 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₇H₁₀BrN₃O₂: 264.9974) .

Q. What are the common reactivity patterns of this compound in substitution reactions?

The bromine at C5 undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols), while the nitro group directs electrophiles to the C3 position. Example reactions:

- Amination : React with NH₃/EtOH at 80°C to yield 5-amino derivatives .

- Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .

Advanced Research Questions

Q. How can competing regioselectivity in functionalization be managed during derivatization?

- Steric Effects : The isopropyl group at N1 hinders electrophilic attack at C3, favoring C5 bromine substitution. Computational DFT studies predict charge distribution to guide reagent selection .

- Protecting Groups : Temporarily protect the nitro group (e.g., via acetylation) to direct reactions to specific positions .

Q. What strategies address instability of this compound under acidic or basic conditions?

- pH Control : Store in neutral, anhydrous solvents (e.g., DCM) to prevent nitro group reduction or Br⁻ elimination .

- Temperature : Avoid prolonged heating >60°C; microwave-assisted reactions reduce decomposition .

Q. How do contradictory reports on biological activity inform assay design for this compound?

- Target Specificity : Conflicting antimicrobial data may arise from assay conditions (e.g., bacterial strain variability). Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Metabolic Stability : Evaluate microsomal stability (e.g., liver S9 fractions) to differentiate intrinsic activity from pharmacokinetic effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of kinase targets (e.g., EGFR) to map binding affinities .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Impurity Sources : Trace moisture during bromination reduces Br₂ efficacy; use molecular sieves in anhydrous solvents .

- Catalyst Batches : Pd(PPh₃)₄ activity varies; pre-test catalysts in model Suzuki reactions .

Q. How to resolve discrepancies in NMR assignments for regioisomeric byproducts?

- 2D NMR (COSY, HSQC) : Differentiate C3 vs. C5 substitution patterns via coupling correlations .

- X-ray Crystallography : Definitive structural confirmation (e.g., CCDC deposition) .

Q. Methodological Best Practices

Properties

IUPAC Name |

5-bromo-4-nitro-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQPEYXSSUVPEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.